molecular formula C43H49O22+ B1264690 Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Cat. No. B1264690
M. Wt: 917.8 g/mol
InChI Key: HSCDIYSCENTRGJ-KFKDDKPBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Identification and Extraction

  • Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, a triacylated peonidin glycoside, has been identified in the purple flowers of Moricandia ramburii Webb., belonging to the Brassicaceae family (Tatsuzawa et al., 2012).
  • This compound has also been extracted and identified from commercial petunia cultivars with pink flowers (Ando et al., 2004).

Role in Plant Pigmentation and Characteristics

  • In studies on potatoes, peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside contributes to the pigmentation of red tubers (Lewis et al., 1998).
  • The compound has been characterized in grape juices, indicating its significance in grape pigmentation and flavor profile (Wang et al., 2003).

Potential Health Benefits

  • Anthocyanins like peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside may offer health benefits. For instance, its presence in potato tubers was linked to increased resistance against bacterial infections, suggesting its role in plant defense mechanisms (Lorenc-Kukuła et al., 2005).

Enzymatic Activities and Biosynthesis

  • Studies on Perilla frutescens have identified enzymes responsible for the acylation of anthocyanins, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, providing insights into the biosynthetic pathways of such compounds (Fujiwara et al., 1998).

Agricultural and Horticultural Significance

  • The anthocyanin composition of various plant species, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, has implications for the horticultural industry. For example, its presence in Tibouchina grandiflora flowers indicates its role in flower pigmentation and attractiveness (Bobbio et al., 1985).

Analytical Studies and Characterization

  • Advanced analytical techniques such as HPLC-MS have been employed to study the composition of anthocyanins, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, in different plant species, enhancing our understanding of plant phytochemistry (Nour et al., 2013).

properties

Product Name

Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Molecular Formula

C43H49O22+

Molecular Weight

917.8 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O22/c1-17-39(65-30(48)10-5-18-3-7-20(45)8-4-18)35(53)38(56)41(59-17)58-16-29-32(50)34(52)37(55)43(64-29)62-27-14-22-24(60-40(27)19-6-9-23(47)26(11-19)57-2)12-21(46)13-25(22)61-42-36(54)33(51)31(49)28(15-44)63-42/h3-14,17,28-29,31-39,41-44,49-56H,15-16H2,1-2H3,(H2-,45,46,47,48)/p+1/t17-,28+,29+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+/m0/s1

InChI Key

HSCDIYSCENTRGJ-KFKDDKPBSA-O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O

Origin of Product

United States

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